molecular formula C25H15N3O6 B5040443 N-(4-ACETYLPHENYL)-1,1',3,3'-TETRAOXO-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE

N-(4-ACETYLPHENYL)-1,1',3,3'-TETRAOXO-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE

Cat. No.: B5040443
M. Wt: 453.4 g/mol
InChI Key: KJAAWOHOIDZFKC-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an acetylphenyl group and a tetraoxo-biisoindole moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-acetylphenylamine with phthalic anhydride under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions involving specific reagents and catalysts to achieve the final compound. The reaction conditions often require precise temperature control, pH adjustments, and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE is unique due to its tetraoxo-biisoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N3O6/c1-13(29)14-6-9-16(10-7-14)26-21(30)15-8-11-19-20(12-15)25(34)28(24(19)33)27-22(31)17-4-2-3-5-18(17)23(27)32/h2-12H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAAWOHOIDZFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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